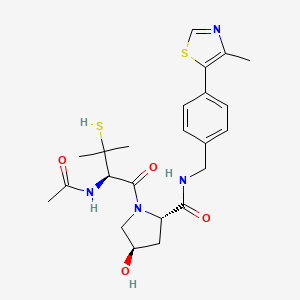

![molecular formula C17H12F3NO2 B2357206 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole CAS No. 551921-33-6](/img/structure/B2357206.png)

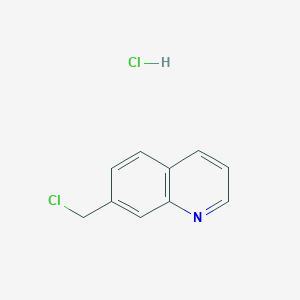

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” is a heterocyclic compound . It has gained widespread attention due to its various biological and chemical properties, as well as its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine, leading to the formation of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole. This compound is then dehydrated to form “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole”. This isomer can also be synthesized by the reaction of 4-chloro-4-phenyl-1,1,1-trifluoro-3-buten-2-one with sodium azide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” have been described in the Synthesis Analysis section. The reactions involve the use of hydroxylamine and sodium azide .

Aplicaciones Científicas De Investigación

- FDA-Approved Drugs : Over the past 20 years, several FDA-approved drugs incorporate the TFM group. These compounds exhibit diverse pharmacological activities . For instance, berotralstat (IUPAC name: 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide) is used to treat hereditary angioedema (HAE) .

Organic Transformations and Catalysis

The 3,5-bis(trifluoromethyl)phenyl motif has become a privileged scaffold in organic transformations and H-bond catalysts. Researchers have extensively explored its applications in promoting reactions and catalytic processes .

Antimicrobial Properties

The compound’s difluorophenyl-substituted analog has demonstrated antimicrobial activity. Tested bacteria showed reduced susceptibility to this compound, with MIC values ranging from 1 to 4 µg/mL across various strains .

Agrochemicals and Pharmaceuticals

Trifluoromethylpyridines, which share structural similarities with our compound, play a crucial role in active agrochemicals and pharmaceutical ingredients. Their synthesis and application have been studied extensively .

Mecanismo De Acción

Target of Action

It’s structurally similar to (s)-fluoxetine, an antidepressant drug , which primarily targets the serotonin transporter .

Mode of Action

Based on its structural similarity to (s)-fluoxetine, it might interact with its targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been shown to affect the serotonin system .

Result of Action

It’s structurally similar to (s)-fluoxetine, which is known to increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission .

Propiedades

IUPAC Name |

3-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO2/c18-17(19,20)13-7-4-8-14(9-13)22-11-15-10-16(21-23-15)12-5-2-1-3-6-12/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBRJHDTZWZBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)